1,4-Di-tert-butyl-2-iodobenzene
Description
1,4-Di-tert-butyl-2-iodobenzene is a halogenated aromatic compound featuring two bulky tert-butyl groups at the 1- and 4-positions and an iodine atom at the 2-position. This substitution pattern imparts unique steric and electronic properties. The tert-butyl groups are strongly electron-donating via inductive effects, while the iodine atom exerts a moderate electron-withdrawing influence. Such a combination makes the compound valuable in cross-coupling reactions, ligand design, and materials science.
Properties
Molecular Formula |
C14H21I |
|---|---|
Molecular Weight |
316.22 g/mol |
IUPAC Name |
1,4-ditert-butyl-2-iodobenzene |
InChI |
InChI=1S/C14H21I/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3 |
InChI Key |
TUHXUDZGQRRETD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Di-tert-butyl-2-iodobenzene typically involves the iodination of 1,4-Di-tert-butylbenzene. One common method includes the reaction of 1,4-Di-tert-butylbenzene with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
1,4-Di-tert-butyl-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as the Heck reaction, Suzuki coupling, and Sonogashira coupling.
Oxidation and Reduction: The compound can participate in oxidation reactions to form hypervalent iodine compounds.
Cyclization Reactions: Under specific conditions, the compound can undergo cyclization to form cyclic iodinated products.
Major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1,4-Di-tert-butyl-2-iodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Di-tert-butyl-2-iodobenzene in chemical reactions involves the activation of the iodine atom, which facilitates the formation of reactive intermediates. These intermediates can then participate in various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. 1,4-Dibromo-2,5-diiodobenzene (Referenced in )
This tetrasubstituted benzene derivative contains bromine (1,4-positions) and iodine (2,5-positions). Key comparisons include:
- Reactivity in Cross-Coupling Reactions :
Aryl iodides (e.g., in 1,4-dibromo-2,5-diiodobenzene) are more reactive than bromides in palladium-catalyzed couplings due to weaker C–I bonds . However, in 1,4-di-tert-butyl-2-iodobenzene, steric hindrance from the tert-butyl groups may slow reaction kinetics compared to less hindered analogs. - In contrast, 1,4-dibromo-2,5-diiodobenzene lacks such bulky substituents, enabling higher regioselectivity in synthesis.
2.2. 1,4-Diethenylbenzene (Referenced in )
This compound features vinyl groups at the 1- and 4-positions. Key distinctions include:
- Electronic Properties :
Vinyl groups are electron-withdrawing via conjugation, reducing electron density on the benzene ring. In contrast, tert-butyl groups in 1,4-di-tert-butyl-2-iodobenzene donate electrons, increasing ring electron density. This difference influences applications: 1,4-diethenylbenzene is prone to polymerization, while the iodine in the target compound offers a site for functionalization (e.g., Suzuki couplings). - Physical Properties :
2.3. Halogenated Analogues
- Iodine vs. Bromine Reactivity :
Aryl iodides (e.g., in the target compound) undergo oxidative addition with Pd catalysts more readily than bromides, making them preferred for catalytic cycles . However, steric shielding from tert-butyl groups may offset this advantage. - Thermal Stability :
Iodine’s weaker bond strength compared to bromine may reduce thermal stability in 1,4-di-tert-butyl-2-iodobenzene relative to brominated analogs.
Research Implications
- Synthetic Applications :
The iodine in 1,4-di-tert-butyl-2-iodobenzene is a strategic handle for late-stage functionalization, though steric effects require optimized reaction conditions (e.g., bulky ligands or elevated temperatures). - Materials Science : The tert-butyl groups enhance solubility in hydrophobic matrices, while the iodine atom could serve as a heavy-atom modifier in crystallography or optoelectronics.
Biological Activity
1,4-Di-tert-butyl-2-iodobenzene is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects, supported by relevant case studies and research findings.
1,4-Di-tert-butyl-2-iodobenzene is characterized by the following chemical properties:
- Molecular Formula : C12H16I
- Molecular Weight : 288.16 g/mol
- Chemical Structure : The compound features a benzene ring substituted with two tert-butyl groups and one iodine atom.
Antioxidant Activity
Research indicates that compounds similar to 1,4-di-tert-butyl-2-iodobenzene exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.
- Study Findings : In a study examining the antioxidant capacity of di-tert-butylphenols, it was found that these compounds effectively scavenge free radicals and inhibit lipid peroxidation .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been observed in various cell lines.
- Case Study : In RAW264.7 mouse macrophage cells, 1,4-di-tert-butyl-2-iodobenzene demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when administered at concentrations of 50 and 100 µg/mL . This suggests potential therapeutic applications in inflammatory diseases.
Cytotoxicity
Cytotoxicity studies reveal that 1,4-di-tert-butyl-2-iodobenzene can induce cell death in certain cancer cell lines.
These results indicate that the compound may have potential as an anticancer agent, particularly against cervical and breast cancer cells.
Antimicrobial Activity
The antimicrobial properties of 1,4-di-tert-butyl-2-iodobenzene have also been explored.
- Antibacterial Effects : In vitro studies have shown that this compound exhibits activity against various bacterial strains. For example, it demonstrated significant inhibition of Staphylococcus aureus biofilm formation at concentrations as low as 0.5 µg/mL .
Summary of Biological Activities
The following table summarizes the biological activities associated with 1,4-di-tert-butyl-2-iodobenzene:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
